Significantly Enhanced Acidity (pKa) Drives Different Reaction Conditions and Purification Strategies
The replacement of the methyl group in acetone cyanohydrin with a trifluoromethyl group in 1,1,1-trifluoroacetone cyanohydrin dramatically increases the compound's acidity. This is a direct consequence of the strong inductive electron-withdrawing effect of the -CF₃ group, which stabilizes the conjugate base. This substantial pKa shift requires different reaction conditions, particularly in base-catalyzed reactions, and influences its behavior in extraction and purification workflows .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 8.67 ± 0.29 (Predicted) |
| Comparator Or Baseline | Acetone cyanohydrin (CAS 75-86-5): 11.45 ± 0.29 (Predicted) |
| Quantified Difference | ΔpKa ≈ -2.78, representing an approximately 600-fold greater acidity. |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
A difference of nearly 3 pKa units means the trifluorinated analog is approximately 600 times more acidic, a critical parameter for reaction design, pH control, and selection of appropriate purification techniques.
